![molecular formula C14H13N3O3S B1383846 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-03-3](/img/structure/B1383846.png)
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (BOTC) is an organic compound that is used in a variety of scientific research applications. It is a derivative of thiadiazole, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. BOTC is a valuable compound for scientific researchers due to its unique properties and its ability to be used in a variety of experiments.
Scientific Research Applications
Medicine: Antibacterial Agents
Compounds containing the 1,3,4-thiadiazole moiety have been recognized for their potential as antibacterial agents. A study has shown that derivatives of indole-3-acetic acid, which include 1,3,4-thiadiazole, demonstrated significant inhibition against bacterial strains such as Pseudomonas syringae . This suggests that our compound of interest could be synthesized into derivatives that serve as novel antibacterial drugs, potentially offering an alternative to traditional bactericides.
Agriculture: Pesticide Development
In the agricultural sector, there is a continuous search for new compounds that can protect crops from pathogens without contributing to resistance. The 1,3,4-thiadiazole derivatives have shown promise in this regard, with some compounds outperforming existing copper agents in protecting plants from Pseudomonas syringae . This indicates that our compound could be a precursor in the synthesis of more effective and sustainable pesticides.
Material Science: Photodynamic Therapy
The structural similarity of our compound to indole-3-acetic acid derivatives suggests its potential application in photodynamic therapy. Indole-3-acetic acid has been used as a photosensitizer for treating acne vulgaris . By extension, our compound could be modified to enhance its photosensitizing properties for medical or cosmetic applications in material science.
Environmental Science: Plant Pathogen Control
Environmental science benefits from compounds that can control plant pathogens without harming the surrounding ecosystem. The 1,3,4-thiadiazole derivatives have been effective against Pseudomonas syringae, a pathogen known to cause significant crop losses . This compound could be developed into an environmentally friendly agent for controlling such pathogens.
Biochemistry: Enzyme Inhibition
In biochemistry, enzyme inhibitors play a crucial role in studying metabolic pathways and developing therapeutic agents. The thiadiazole ring in our compound could be exploited to design inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer’s disease treatment .
Pharmacology: Drug Synthesis
The pharmacological industry is always in need of new scaffolds for drug development. With its complex structure, “1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” could be a valuable starting point for synthesizing a wide range of drugs, particularly those targeting bacterial infections and possibly other conditions where the thiadiazole ring’s properties are beneficial .
properties
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12-7-10(13(19)20)8-17(12)14-16-15-11(21-14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONUBHMNXWMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NN=C(S2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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